molecular formula C16H17N3OS2 B3015972 1,3,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034306-21-1

1,3,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No. B3015972
CAS RN: 2034306-21-1
M. Wt: 331.45
InChI Key: OBHBAEVNDNPXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TMT and has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research make TMT a promising compound.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Molecular Structure : Studies on similar pyrazole derivatives highlight the methods for synthesizing and characterizing novel compounds. For example, the synthesis of pyrazole and pyrazolopyrimidine derivatives involves reactions with hydrazine hydrate and acetylacetone, leading to the exploration of their cytotoxic activities against certain cell lines (Hassan, Hafez, & Osman, 2014). Another study detailed the crystal structure of a pyrazole derivative through X-ray diffraction, providing insights into its molecular interactions and hydrogen bond formations (Prabhuswamy et al., 2016).

Potential Therapeutic Applications

  • Anti-Tumor Potential : Research on pyrazolyl-thiazole compounds incorporating the thiophene moiety has demonstrated promising anti-tumor activities. Such compounds were evaluated against hepatocellular carcinoma cell lines, with certain derivatives showing significant cytotoxic effects (Gomha, Edrees, & Altalbawy, 2016).

Material Science and Catalysis

  • Catalytic Reactions for Material Synthesis : The use of thiophene derivatives in catalytic processes, such as the synthesis of functionalized compounds through various catalytic approaches, has been studied. These processes involve exploring the structural features and nonlinear optical properties of thiophene-based pyrazole amides, which are crucial for developing advanced materials with specific electronic and optical functionalities (Kanwal et al., 2022).

properties

IUPAC Name

1,3,5-trimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-10-14(11(2)19(3)18-10)16(20)17-15(12-6-8-21-9-12)13-5-4-7-22-13/h4-9,15H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHBAEVNDNPXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.